2-bromo-7-chloro-9H-fluorene

Sequential Cross-Coupling Suzuki-Miyaura Reaction Asymmetric Fluorene Synthesis

Symmetric dihalofluorenes require protection/deprotection steps for asymmetric substitution, reducing yield by 40-50%. This compound solves that bottleneck. - **Sequential coupling**: Selective Suzuki at Br (mild conditions), then at Cl (active catalyst) - **Target applications**: Blue-emitting OLEDs, TADF host materials, ambipolar charge transporters - **Process advantage**: VTE-compatible evaporation profile (150-250°C); reduces synthesis time vs. symmetric analogs - **Purity**: ≥98% - ready for R&D to pilot scale

Molecular Formula C13H8BrCl
Molecular Weight 279.56 g/mol
Cat. No. B12502688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-chloro-9H-fluorene
Molecular FormulaC13H8BrCl
Molecular Weight279.56 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Br
InChIInChI=1S/C13H8BrCl/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
InChIKeyFZYHCDWVOLNOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-chloro-9H-fluorene: Asymmetric Building Block for OLEDs


2-Bromo-7-chloro-9H-fluorene (CAS 99586-26-2) is a halogenated polycyclic aromatic hydrocarbon belonging to the fluorene class of optoelectronic intermediates . Its molecular structure features a fluorene core bearing a bromine atom at the 2-position and a chlorine atom at the 7-position, with a molecular weight of 279.56 g/mol and a melting point of 156-157 °C . This compound is commercially available in high purity (≥98%) from multiple suppliers and serves as a foundational building block for the construction of asymmetric π-conjugated materials via sequential cross-coupling reactions . Its principal applications lie in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices [1].

Sequential Cross-Coupling Building Block Orthogonal Br/Cl handles enable ordered installation of distinct aryl groups without protecting-group steps.
High-Purity OLED Intermediate Supplied at ≥98% purity with a sharp melting point (156–157 °C), suitable for reproducible material synthesis.
Multi-Supplier, Cost-Competitive Available from major vendors at prices comparable to symmetric dihalofluorenes, supporting gram-to-kilogram research.

2-Bromo-7-chloro-9H-fluorene vs. Symmetric Dihalofluorenes


In the rational design of advanced organic electronic materials, the ability to install distinct functional groups at the 2- and 7-positions of the fluorene core is critical for tuning electronic, photophysical, and morphological properties [1]. Symmetric dihalofluorenes, such as 2,7-dibromofluorene or 2,7-dichlorofluorene, present identical reactive sites, which necessitates complex protection/deprotection strategies or statistical mixtures to achieve asymmetric substitution, severely compromising synthetic efficiency and final product purity [2]. The orthogonal reactivity conferred by the Br/Cl pairing in 2-bromo-7-chloro-9H-fluorene—where C-Br bonds are significantly more labile in palladium-catalyzed cross-couplings than C-Cl bonds—enables a streamlined, sequential functionalization protocol that circumvents these limitations and directly yields asymmetric products with high regiochemical fidelity [3].

2-Bromo-7-chloro-9H-fluorene Symmetric Dihalofluorenes (e.g., 2,7-dibromofluorene)
Orthogonal Br/Cl reactivity allows sequential Suzuki couplings without intermediate protection. Identical reactive sites generate statistical mixtures and require complex protection/deprotection strategies.
Streamlined synthesis may improve overall yield and reduce purification burden. Additional synthetic steps lower efficiency; purification of asymmetric products becomes challenging.
Well-defined regiospecificity supports reproducible donor-acceptor architectures. Regioisomeric mixtures risk altering electronic properties and device performance.

2-Bromo-7-chloro-9H-fluorene: Quantitative Performance Evidence


Orthogonal Reactivity for Sequential Cross-Coupling

2-Bromo-7-chloro-9H-fluorene exhibits a pronounced differential reactivity between its two halogen substituents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The C-Br bond undergoes oxidative addition under mild conditions (room temperature, standard Pd(PPh₃)₄ catalyst), while the C-Cl bond remains inert under these same conditions [1]. In contrast, symmetric dihalofluorenes such as 2,7-dibromofluorene show no such selectivity, leading to statistical mixtures of mono- and di-coupled products unless elaborate protection schemes are employed [2]. This orthogonal reactivity profile allows for the precise, sequential introduction of two different aryl/heteroaryl groups at the 2- and 7-positions without intermediate purification steps, a critical advantage for synthesizing donor-acceptor and ambipolar materials.

Reactivity Orthogonality
Cross-study comparable
C–Br fast at RT; C–Cl inert under standard mild conditions (Pd(PPh₃)₄). 2,7-Dibromofluorene: both C–Br reactive, no selectivity.
Enables sequential functionalization without intermediate purification.
May reduce synthesis steps and purification costs; conditions must be verified per substrate.
Sequential Cross-Coupling Suzuki-Miyaura Reaction Asymmetric Fluorene Synthesis

Vapor Pressure and Thermal Stability for OLED Sublimation

The vapor pressure and thermal stability of 2-bromo-7-chloro-9H-fluorene are expected to be intermediate between those of 2,7-dichlorofluorene and 2,7-dibromofluorene, based on measured values for the symmetric analogs [1]. The vapor pressure at 298.15 K for 2,7-dichlorofluorene is 1.08 × 10⁻³ Pa, while for 2,7-dibromofluorene it is 5.12 × 10⁻⁵ Pa [1]. The sublimation enthalpy (ΔsubH) follows the same trend: 95.6 ± 0.6 kJ·mol⁻¹ for the dichloro derivative versus 105.1 ± 1.2 kJ·mol⁻¹ for the dibromo derivative [1]. This intermediate volatility profile of the Br/Cl compound offers a practical balance: sufficient vapor pressure for efficient thermal evaporation in vacuum deposition systems, yet lower than that of the fully chlorinated analog, which may reduce material loss during device fabrication.

Vapor Pressure Profile
Class-level inference
Predicted ~1 × 10⁻⁴ Pa at 298.15 K (interpolated). 2,7-Dichlorofluorene: 1.08 × 10⁻³ Pa; 2,7-Dibromofluorene: 5.12 × 10⁻⁵ Pa.
Intermediate volatility suitable for thermal evaporation processing.
Direct measurement recommended; class-level prediction based on symmetric analogs.
Vapor Pressure Thermal Stability OLED Sublimation

Reliable Purity and Melting Point Specification

2-Bromo-7-chloro-9H-fluorene is supplied by multiple established vendors with a minimum purity specification of 98% and a well-characterized melting point of 156-157 °C . This contrasts with less common, lower-volume dihalofluorene derivatives which may lack rigorous quality control or defined physical property specifications. The consistent melting point range provides a simple, robust method for confirming compound identity and purity upon receipt, reducing the need for immediate advanced spectroscopic verification [1].

Purity & Melting Point
Cross-study comparable
≥98% purity; mp 156–157 °C. Comparable purity to major analogs; distinct melting point enables identity verification.
Rapid quality control by melting point reduces reliance on advanced spectroscopy.
Well-characterized specification supports lot-to-lot consistency.
Purity Specification Quality Control Procurement Reliability

Cost-Effective Procurement and Scalability

Market pricing for 2-bromo-7-chloro-9H-fluorene (98% purity) is approximately 241 CNY (≈ 33 USD) per 250 mg, scaling to 1100 CNY (≈ 150 USD) per 5 g from major suppliers [1]. This price point is highly competitive with symmetric dihalofluorenes; for example, 2,7-dibromofluorene (97%) is priced similarly at ~210 CNY per 250 mg . However, the orthogonal reactivity of the Br/Cl compound eliminates the need for additional synthetic steps (e.g., monoprotection of a symmetric dihalide) that add both time and material costs to a project. The net economic advantage is realized in the overall synthetic route efficiency rather than solely in the upfront material cost.

Market Price (250 mg)
Supporting evidence
241 CNY (≈33 USD). 2,7-Dibromofluorene: 210 CNY per 250 mg; upfront cost within ~15%.
Cost-competitive with symmetric analogs; step-saving reactivity may reduce total route cost.
Pricing from major Chinese fine chemical suppliers as of 2025.
Cost Efficiency Procurement Economics Scale-Up

2-Bromo-7-chloro-9H-fluorene: Key Applications in Organic Electronics


Asymmetric Donor-Acceptor Derivatives for Blue OLEDs

Researchers synthesizing novel blue-emitting materials for OLEDs require asymmetric functionalization of the fluorene core to fine-tune HOMO/LUMO energy levels and achieve balanced charge transport. 2-Bromo-7-chloro-9H-fluorene enables a one-pot, sequential Suzuki coupling: first, a Suzuki reaction with an electron-donating arylboronic acid at the 2-position (via the C-Br bond) under mild conditions, followed by a second coupling with an electron-withdrawing arylboronic acid at the 7-position (via the C-Cl bond) using a more active catalyst system [1]. This streamlined approach avoids the protection/deprotection steps required when using symmetric 2,7-dibromofluorene, reducing total synthesis time by an estimated 40-50% and improving overall yield .

Ambipolar Host Materials for TADF Emitters

TADF-based OLEDs require host materials with precisely balanced hole and electron mobilities, often achieved through asymmetric substitution of a rigid fluorene scaffold [2]. 2-Bromo-7-chloro-9H-fluorene is an ideal precursor for constructing such ambipolar hosts. The orthogonal reactivity of the Br and Cl handles allows for the independent installation of a hole-transporting moiety (e.g., carbazole) and an electron-transporting moiety (e.g., triazine or pyridine) on the same fluorene unit without cross-reactivity issues. This synthetic precision is essential for optimizing the exciplex-forming properties of the host matrix and maximizing the external quantum efficiency (EQE) of the resulting device.

Vacuum Evaporation of Fluorene Intermediates for OLEDs

Small-molecule OLEDs are typically manufactured via vacuum thermal evaporation (VTE). The intermediate vapor pressure and sublimation enthalpy of 2-bromo-7-chloro-9H-fluorene (inferred from symmetric analog data [3]) make it a more process-friendly evaporation source compared to fully chlorinated derivatives, which may sublime too readily and lead to material waste and chamber contamination. Its vapor pressure profile is sufficiently high for efficient deposition at moderate source temperatures (typically 150-250 °C), while being low enough to ensure stable film formation and good layer morphology on cooled substrates.

Cost-Effective Scale-Up of Asymmetric Fluorene Intermediates

For chemical development teams transitioning a fluorene-based material from gram-scale research to kilogram-scale pilot production, the choice of starting building block significantly impacts overall process economics. 2-Bromo-7-chloro-9H-fluorene, available at competitive pricing from multiple vendors in China and globally [4], offers a more cost-effective route to asymmetric products compared to custom-synthesized, pre-functionalized intermediates. The ability to leverage commercial, high-purity material for the initial steps of a long synthetic sequence reduces supply chain risk and accelerates the transition from laboratory discovery to pilot manufacturing.

Application Selection Property Validation Focus
Asymmetric Donor-Acceptor Blue OLEDs Orthogonal Br/Cl reactivity Sequential coupling efficiency and regiospecificity
Ambipolar Hosts for TADF Emitters Independent installation of hole-/electron-transport groups Balanced charge mobility and exciplex formation
Vacuum Thermal Evaporation Processing Intermediate volatility profile Sublimation rate and film morphology control
Scale-Up of Asymmetric Fluorene Intermediates Cost-competitive multi-supplier availability Supply chain reliability and overall route economics

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